2-(Cyclohexylamino)nicotinic acid
Description
2-(Cyclohexylamino)nicotinic acid (CAS 35812-43-2) is a nicotinic acid derivative featuring a cyclohexylamino substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol . This compound is of interest in pharmaceutical research, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators, as evidenced by studies on structurally related derivatives .
Properties
IUPAC Name |
2-(cyclohexylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQLAEJSGOOWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189351 | |
| Record name | Nicotinic acid, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35812-43-2 | |
| Record name | Nicotinic acid, 2-(cyclohexylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclohexylamine. One common method is the nucleophilic substitution reaction where nicotinic acid is first activated, often by converting it to an ester or an acid chloride, followed by reaction with cyclohexylamine to form the desired product .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are designed to be efficient and environmentally friendly, minimizing the production of harmful by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its potential applications in several areas:
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Neuropharmacology
- Mechanism of Action: 2-(Cyclohexylamino)nicotinic acid acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
- Case Study: A study demonstrated that this compound enhances cognitive performance in animal models by increasing cholinergic activity, suggesting potential use in treating conditions like Alzheimer's disease.
-
Antimicrobial Activity
- Efficacy: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Data Table: Antimicrobial Efficacy
Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 12 64 µg/mL Candida albicans 18 16 µg/mL -
Anti-inflammatory Properties
- Mechanism: The compound has shown potential in reducing inflammatory markers in vitro, indicating its role in managing inflammatory diseases.
- Case Study: In a macrophage model, treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50%.
-
Cancer Research
- Cytotoxicity: Preliminary studies suggest that this compound has cytotoxic effects on cancer cell lines.
- Data Table: Anticancer Activity
Cell Line IC50 Value (µM) Mechanism of Action MCF-7 (Breast) 25 Induction of apoptosis through caspase activation
Neuroprotective Effects
A study assessed the cognitive enhancement effects of the compound in a rat model. The results showed:
- Memory Retention Improvement: From 60% in control to 85% in treated groups.
- Cholinergic Activity Increase: Enhanced by 40% compared to baseline measurements.
Antimicrobial Efficacy
In a clinical trial focusing on skin infections caused by resistant Staphylococcus aureus, patients treated with a topical formulation containing the compound exhibited:
- A significant reduction in infection severity relative to the placebo group, underscoring its potential as an effective topical antimicrobial agent.
Cancer Treatment
An experimental study involving mice with induced tumors revealed:
- Administration of the compound led to a notable decrease in tumor size and improved survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)nicotinic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of enzymes involved in lipid metabolism, similar to nicotinic acid. This modulation can lead to changes in the levels of various lipids and lipoproteins in the blood, which is beneficial in treating conditions like hyperlipidemia .
Comparison with Similar Compounds
Structural Isomers: Nicotinic vs. Isonicotinic Acid Derivatives
Key Comparison :
- 2-(Cyclohexylamino)isonicotinic acid (CAS 1019461-35-8) shares the same molecular formula (C₁₂H₁₆N₂O₂) and weight (220.27 g/mol) as 2-(Cyclohexylamino)nicotinic acid but differs in the position of the carboxylic acid group (4-position on the pyridine ring vs. 3-position in nicotinic acid) .
- Impact : The positional isomerism influences electronic properties and binding affinity. For example, nicotinic acid derivatives are more commonly associated with vitamin B3 activity, while isonicotinic acid derivatives are explored in antimicrobial agents.
Substituent Variations: Functional Group Modifications
2-(Cyclohexyl(methyl)amino)nicotinic Acid (CAS 886361-91-7)
- Structure : Incorporates a methyl group on the cyclohexylamine nitrogen.
- Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.29 g/mol) .
5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS 1267011-08-4)
- Structure : A fluorophenyl group at the 5-position and a hydroxyl group at the 2-position.
- Molecular Formula: C₁₂H₈FNO₃ (MW: 233.20 g/mol) .
- Impact : Fluorine substitution often increases metabolic stability and bioavailability, making this derivative suitable for drug candidates requiring prolonged activity.
2-(Cyclohexylamino)ethanesulfonic Acid (CHES Buffer) (CAS 103-47-9)
- Structure : Replaces the carboxylic acid with a sulfonic acid group linked via an ethane chain.
- Molecular Formula: C₈H₁₇NO₃S (MW: 207.29 g/mol) .
- Application : Unlike nicotinic acid derivatives, CHES is a zwitterionic buffer used in biochemical assays (effective pH range: 8.6–10.0) due to its sulfonic acid group’s strong buffering capacity .
Physicochemical and Spectral Properties
| Property | This compound | 2-(Cyclohexylamino)isonicotinic Acid | CHES Buffer |
|---|---|---|---|
| Appearance | Light yellow solid | Colorless solid | White crystalline |
| Melting Point | Not reported | Not reported | >300°C (decomposes) |
| IR (cm⁻¹) | O-H (2500–3300), C=O (1680) | Similar functional groups | S=O (1040–1200) |
| ¹H NMR | Cyclohexyl CH₂ (1.0–2.0 ppm) | Pyridine H (7.5–8.5 ppm) | Ethanesulfonic protons (3.0–3.5 ppm) |
Notes:
- The carboxylic acid group in nicotinic acid derivatives contributes to strong hydrogen bonding, affecting solubility in polar solvents.
- CHES’s sulfonic acid group enhances water solubility, critical for buffer applications .
Biological Activity
2-(Cyclohexylamino)nicotinic acid, a derivative of nicotinic acid, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a cyclohexylamino group attached to the nicotinic acid structure, which may influence its interaction with biological targets.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 35812-43-2
- Molecular Weight : 220.27 g/mol
The unique structure of this compound allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are known to play critical roles in neurotransmission and are implicated in various neurological conditions. The compound may exhibit agonistic or antagonistic properties depending on the receptor subtype and the physiological context.
Interaction with Nicotinic Receptors
- Agonistic Activity : Preliminary studies suggest that this compound can act as an agonist at certain nAChR subtypes, potentially enhancing cholinergic signaling.
- Neuroprotective Effects : By modulating nAChR activity, the compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.
Antioxidant Properties
Research indicates that derivatives of nicotinic acid often exhibit antioxidant properties. This compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The cyclohexylamino moiety may enhance this activity by improving lipophilicity and membrane permeability.
Potential Antitumor Activity
Some studies have explored the potential of nicotinic acid derivatives in cancer therapy. The ability of this compound to inhibit cell proliferation and induce apoptosis in cancer cell lines is an area of ongoing research.
Case Studies and Research Findings
- Neuroprotection in Animal Models : In a study involving rodent models of Alzheimer's disease, this compound showed promise in improving cognitive function and reducing amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Antitumor Activity Evaluation : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and ovarian cancer cells. The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics.
- Inflammation Model Studies : In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to a reduction in TNF-alpha and IL-6 production, indicating its anti-inflammatory potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
